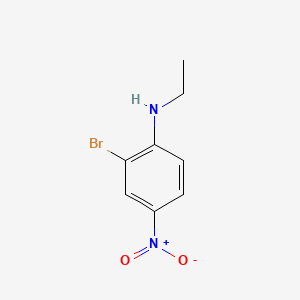

2-Bromo-N-ethyl-4-nitroaniline

説明

Contextualization within Halogenated Nitroanilines and Aromatic Amines

2-Bromo-N-ethyl-4-nitroaniline is a member of two significant classes of organic compounds: aromatic amines and halogenated nitroanilines. Aromatic amines are compounds where an amino group (-NH2 or its derivatives) is directly bonded to an aromatic ring, such as benzene (B151609). geeksforgeeks.org Aniline (B41778) (C6H5NH2) is the parent compound of this class, known for its critical role in the production of dyes, pharmaceuticals, and polymers. geeksforgeeks.orgevitachem.com The amino group is an activating group, meaning it increases the reactivity of the aromatic ring toward electrophilic substitution reactions. geeksforgeeks.org

The introduction of a nitro group (-NO2) onto the aniline ring forms nitroanilines. These are characterized by the presence of both an electron-donating amino group and a powerful electron-withdrawing nitro group. google.com This "push-pull" electronic structure is fundamental to many of their applications.

Further substitution with a halogen atom, such as bromine, places the compound into the category of halogenated nitroanilines. jk-sci.com Halogenation is a key synthetic strategy used to create versatile intermediates; the halogen atom acts as a reactive handle for further chemical transformations and can modify the compound's physical and electronic properties. jk-sci.com The specific substitution pattern in this compound influences its reactivity, stability, and potential for creating more complex molecular structures.

Significance in Contemporary Organic Synthesis and Medicinal Chemistry Research

The structural features of this compound make it a valuable building block in modern organic synthesis. Each of its functional groups can participate in a variety of chemical reactions. For example:

The bromo group can be replaced via nucleophilic aromatic substitution or participate in metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. evitachem.com

The nitro group can be readily reduced to an amino group, providing a route to synthesize diamino derivatives. These derivatives are often precursors for heterocyclic compounds. evitachem.com

The secondary amine can undergo various reactions, including acylation and alkylation. geeksforgeeks.org

In medicinal chemistry, this compound and its close analogs serve as intermediates in the synthesis of molecules with potential biological activity. chemicalbook.com For instance, related nitroaniline derivatives have been investigated for their effects on cancer cell lines. The core structure is a scaffold that can be systematically modified to develop new compounds for screening as potential therapeutic agents, such as inhibitors of specific enzymes. chemicalbook.com Research has pointed to its use as a reagent in the synthesis of novel compounds with antibacterial and antifungal activities and as inhibitors for enzymes relevant to diseases like Chagas disease. chemicalbook.com

Overview of Key Research Areas

Research involving this compound and structurally similar compounds spans several key areas:

Dye Synthesis : Halogenated nitroanilines are important intermediates in the production of disperse dyes. google.comsigmaaldrich.com The diazotization of the amino group (often after reduction of the nitro group), followed by coupling with other aromatic compounds, is a classic method for creating azo dyes, which have wide industrial applications. google.comresearchgate.net

Nonlinear Optical (NLO) Materials : Aromatic compounds with strong electron-donating and electron-accepting groups, like nitroanilines, are known to possess large molecular hyperpolarizabilities, a prerequisite for second-order NLO effects. google.com Research on 2-bromo-4-nitroaniline (B50497) (a related precursor) has shown its potential for development into NLO single crystals for applications in optoelectronics. researchgate.netresearchgate.net The non-centrosymmetric crystal structure, essential for NLO properties, can be influenced by the specific substitution pattern on the aniline ring. researchgate.net

Materials Science : The compound is used in the synthesis of specialty chemicals and can be incorporated into polymers and coatings. evitachem.com Its derivatives are also explored as building blocks for more complex materials like covalent organic frameworks (COFs) or metal-organic frameworks (MOFs). chemscene.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-bromo-N-ethyl-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O2/c1-2-10-8-4-3-6(11(12)13)5-7(8)9/h3-5,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGXMCUACVIEWKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=C(C=C1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10656335 | |

| Record name | 2-Bromo-N-ethyl-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10656335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108485-08-1 | |

| Record name | 2-Bromo-N-ethyl-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10656335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 2 Bromo N Ethyl 4 Nitroaniline

Established Synthetic Routes to 2-Bromo-N-ethyl-4-nitroaniline

Traditional methods for synthesizing this compound rely on well-understood electrophilic aromatic substitution and nucleophilic substitution reactions. The three primary routes involve N-alkylation, bromination, or nitration as a key step.

A direct and common method for preparing this compound is the N-alkylation of 2-Bromo-4-nitroaniline (B50497). In this approach, the starting material, 2-Bromo-4-nitroaniline, is reacted with an ethylating agent. ontosight.ai This reaction is a nucleophilic substitution where the amino group of the aniline (B41778) derivative attacks the electrophilic ethyl group of the agent.

Common ethylating agents for this transformation include ethyl halides (like ethyl bromide or ethyl iodide) or diethyl sulfate. The reaction is typically conducted in the presence of a base, such as potassium carbonate or sodium hydride, which deprotonates the amine to increase its nucleophilicity. An organic solvent, for instance, acetone (B3395972) or an alcohol, is used as the reaction medium, often under reflux conditions to facilitate the reaction.

Table 1: Representative Conditions for N-Alkylation of 2-Bromo-4-nitroaniline

| Starting Material | Ethylating Agent | Base | Solvent | Conditions |

|---|---|---|---|---|

| 2-Bromo-4-nitroaniline | Ethyl Bromide | K₂CO₃ | Acetone | Reflux |

| 2-Bromo-4-nitroaniline | Diethyl Sulfate | NaOH | Water/Toluene | Phase Transfer Catalysis |

| 2-Bromo-4-nitroaniline | Ethyl Iodide | NaH | DMF | Room Temp to 60°C |

An alternative pathway involves the electrophilic bromination of N-Ethyl-4-nitroaniline. The directing effects of the substituents on the aromatic ring are crucial for the success of this route. The ethylamino group (-NH-CH₂CH₃) is an activating, ortho, para-directing group, while the nitro group (-NO₂) is a deactivating, meta-directing group. Since the powerful ortho, para-directing influence of the ethylamino group dominates, the incoming electrophile (Br⁺) is directed to the positions ortho to it. With the para position already occupied by the nitro group, bromination occurs at the C-2 position.

The reaction is typically carried out using elemental bromine (Br₂) in a solvent like acetic acid. Other brominating agents such as N-bromosuccinimide (NBS) can also be employed, sometimes with a catalyst, to achieve the desired transformation.

Table 2: Typical Reagents for Bromination of N-Ethyl-4-nitroaniline

| Starting Material | Brominating Agent | Solvent | Notes |

|---|---|---|---|

| N-Ethyl-4-nitroaniline | Bromine (Br₂) | Acetic Acid | Direct bromination, good regioselectivity. |

| N-Ethyl-4-nitroaniline | N-Bromosuccinimide (NBS) | Dichloromethane | Milder conditions, often used to avoid over-bromination. |

A third established route is the nitration of a bromo-N-ethylaniline isomer. The success of this method depends on the starting isomer to ensure the nitro group is introduced at the correct position. For the synthesis of this compound, the starting material would be 2-bromo-N-ethylaniline.

In this electrophilic aromatic substitution, the ethylamino group directs the incoming nitronium ion (NO₂⁺) to the para position. The reaction is typically performed using a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). vapourtec.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion. Careful control of the reaction temperature, often at or below room temperature, is necessary to prevent over-nitration and side reactions.

Table 3: General Conditions for Nitration of 2-Bromo-N-ethylaniline

| Starting Material | Reagents | Temperature | Product |

|---|---|---|---|

| 2-Bromo-N-ethylaniline | conc. HNO₃ / conc. H₂SO₄ | 0-25 °C | This compound |

Bromination of N-Ethyl-4-nitroaniline

Advanced Synthetic Approaches and Process Intensification

Recent advancements in chemical synthesis have focused on developing more efficient, safer, and environmentally friendly methods for producing chemical compounds. These principles are applicable to the synthesis of this compound.

Green chemistry aims to reduce waste, use less hazardous substances, and improve energy efficiency. researchgate.net In the context of synthesizing this compound, these principles can be applied to several of the established routes.

For the N-alkylation step, phase-transfer catalysis (PTC) represents a greener alternative. fzgxjckxxb.com PTC allows the reaction between 2-bromo-4-nitroaniline (in an organic solvent like toluene) and an ethylating agent with an inorganic base (like NaOH) in an aqueous phase. acsgcipr.org A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the hydroxide (B78521) ion into the organic phase to deprotonate the aniline, thereby avoiding the need for strong, hazardous bases and often allowing for milder reaction conditions. acsgcipr.orgrsc.org Using less toxic alkylating agents, like dialkyl carbonates, is also an area of active research for N-alkylation of anilines. acs.org

Flow chemistry, or continuous processing, involves performing chemical reactions in a continuously flowing stream rather than in a batch reactor. This approach offers significant advantages for reactions like nitration, which are often highly exothermic and can pose safety risks on a large scale. vapourtec.comewadirect.com

Multi-component Reactions and Tandem Processes for Structural Diversity

While specific literature on MCRs directly employing this compound as a substrate is not extensively documented, the reactivity of the aniline functional group and the aromatic ring allows for its hypothetical inclusion in several well-established MCRs. These reactions can introduce a wide array of substituents and build complex heterocyclic systems fused to or substituted on the aniline scaffold.

Multi-component Reactions (MCRs): MCRs involve the reaction of three or more starting materials in a one-pot setting to form a product that incorporates substantial portions of all reactants. researchgate.net For a substrate like this compound, the primary amine (after a potential de-ethylation or by using the precursor 2-bromo-4-nitroaniline) is a key reactive handle for various MCRs.

Ugi and Passerini Reactions: The amino group of 2-bromo-4-nitroaniline could participate in isocyanide-based MCRs like the Ugi four-component reaction (amine, aldehyde/ketone, carboxylic acid, and isocyanide) or the Passerini three-component reaction. These reactions are renowned for their ability to generate peptide-like scaffolds and other complex structures with high diversity.

Mannich Reaction: The classical Mannich reaction involves the aminoalkylation of an acidic proton-containing compound, using an amine, formaldehyde (B43269) (or another aldehyde), and a carbonyl compound. researchgate.net this compound could serve as the amine component, leading to the formation of β-amino carbonyl compounds, which are valuable synthetic intermediates. researchgate.net

Doebner Reaction: This MCR synthesizes quinoline-4-carboxylic acids from an aromatic amine, an aldehyde, and pyruvic acid. nih.gov Using 2-bromo-4-nitroaniline as the amine component could potentially yield highly substituted quinoline (B57606) derivatives. nih.gov

The following table outlines potential MCRs for generating structural diversity from a 2-bromo-4-nitroaniline core.

| Reaction Name | Reactant Types | Potential Product Scaffold |

| Ugi Reaction | Amine, Aldehyde, Carboxylic Acid, Isocyanide | α-Acylamino Amide |

| Mannich Reaction | Amine, Aldehyde, Carbonyl Compound | β-Amino Carbonyl |

| Doebner Reaction | Aromatic Amine, Aldehyde, Pyruvic Acid | Quinoline-4-carboxylic acid |

| Hantzsch Dihydropyridine Synthesis | Aldehyde, 2x β-ketoester, Ammonia/Amine | Dihydropyridine |

| Biginelli Reaction | Aldehyde, β-ketoester, Urea (B33335)/Thiourea | Dihydropyrimidinone |

Tandem Processes: Tandem reactions, also known as cascade or domino reactions, are intramolecular or intermolecular processes in which the product of an initial reaction becomes the substrate for a subsequent transformation, all occurring in the same pot. These processes are elegant for building molecular complexity from simple precursors.

Tandem Cycloadditions: Nitroalkenes, which can be conceptually related to nitroanilines, are known to participate in tandem cycloaddition reactions. For instance, a tandem inter [4+2]/intra [3+2] cycloaddition of nitroalkenes can lead to highly functionalized aminocyclopentanes. acs.org

Tandem Alkylation/Acylation: The reactions of certain amide/triflic anhydride (B1165640) complexes with aromatic compounds can proceed as a tandem alkylation-Vilsmeier-Haack acylation to form fused cycloheptanones and other complex ring systems. acs.org

Tandem Reduction/Cyclization: The reduction of a nitro group can be coupled with a cyclization step. For example, a tin(II) chloride-promoted tandem reaction involving reduction, ammonolysis, condensation, and deamination has been developed to synthesize benzothiadiazine derivatives from 2-nitro-N-phenylbenzenesulfonamide precursors. researchgate.net A similar strategy could theoretically be applied to derivatives of this compound to generate novel heterocyclic systems.

These advanced synthetic strategies highlight the potential of this compound as a building block for creating diverse and complex molecular structures, which are of significant interest in the development of new functional materials and pharmacologically active compounds.

By-product Formation and Mitigation Strategies in this compound Synthesis

The synthesis of substituted anilines like this compound is often a multi-step process that can be compromised by the formation of undesired by-products. These side reactions can lower the yield of the target compound, complicate purification, and increase production costs. The primary synthetic route typically involves the bromination and nitration of an aniline precursor, followed by N-alkylation. Each of these electrophilic aromatic substitution and nucleophilic substitution steps is susceptible to side reactions.

Major By-product Formation:

The most significant by-product in the synthesis of related compounds arises from over-bromination. The amino group (or the ethylamino group) is a strong activating, ortho-, para-directing group. Even with the presence of a deactivating nitro group, the aromatic ring remains susceptible to further electrophilic attack.

Dibromination: During the bromination step of a p-nitroaniline precursor, the primary target is the introduction of a single bromine atom at the 2-position (ortho to the amino group). However, a common side reaction is the addition of a second bromine atom at the 6-position, yielding 2,6-dibromo-4-nitroaniline (B165464) or its N-ethylated derivative. A patent for a synthesis device for the related 2-bromo-4-N-methyl-p-nitroaniline explicitly identifies 2,6-dibromo-4-N-methyl-p-nitroaniline as a major by-product. google.com The formation of this dibrominated impurity is promoted by factors such as excess brominating agent or harsh reaction conditions. google.comsemanticscholar.org

The table below summarizes the key by-product and its precursor.

| Target Compound | Precursor | Key By-product | By-product Name |

| This compound | p-Nitroaniline derivative | C₈H₈Br₂N₂O₂ | 2,6-Dibromo-N-ethyl-4-nitroaniline |

| 2-Bromo-4-nitroaniline | p-Nitroaniline | C₆H₄Br₂N₂O₂ | 2,6-Dibromo-4-nitroaniline |

Mitigation Strategies:

Several strategies have been developed to minimize the formation of dibrominated and other by-products during the synthesis.

Control of Stoichiometry and Reaction Conditions: Careful control over the molar ratio of the brominating agent (e.g., bromine, HBr/H₂O₂) to the aniline substrate is crucial. semanticscholar.org Gradual, dropwise addition of the reagent at controlled temperatures can help to prevent localized areas of high concentration, thus favoring mono-bromination. For instance, when synthesizing 4-bromo-2-nitroaniline (B116644), using an excess of HBr and H₂O₂ was found to lead to a mixture containing a dibrominated side product. semanticscholar.org

In Situ Generation of Bromine: Green chemistry approaches focus on the in situ generation of bromine to maintain a low, steady concentration of the electrophile. One such method involves using a combination of bromide and bromate (B103136) salts (e.g., NaBr/NaBrO₃) in an acidic aqueous medium. researchgate.net This system generates bromine controllably, which can lead to higher selectivity and reduce the need for organic solvents. researchgate.net

Advanced Reactor Technology: Industrial-scale production has seen the development of specialized synthesis devices to suppress by-product formation. A patented synthesizer for 2-bromo-4-N-methyl-p-nitroaniline incorporates a circulation system with a ceramic membrane filter. google.com This setup allows for the continuous removal of the desired product from the reaction mixture as it is formed. By keeping the concentration of the mono-brominated product low in the reactor, the probability of it undergoing a second bromination to form the dibromo by-product is significantly reduced. google.com This method was reported to increase the solid content of the product from ~3% to over 25% while reducing the dibrominated by-product. google.com

One-Pot Synthesis: A synthetic method for 2,6-dibromo-4-nitroaniline diazo salt involves a one-pot process where p-nitroaniline is brominated and then directly diazotized without isolating the intermediate. google.com While this patent focuses on producing the dibromo compound, the principle of tandem processing (one-pot) can be adapted to improve efficiency and potentially minimize side reactions by quickly converting the reactive intermediate into the next product in the sequence. google.com

By implementing these mitigation strategies, from precise control of laboratory-scale reactions to the application of advanced industrial hardware, the formation of by-products in the synthesis of this compound can be effectively managed, leading to higher purity and yield of the final product.

Spectroscopic and Computational Investigations of 2 Bromo N Ethyl 4 Nitroaniline

Advanced Spectroscopic Characterization Techniques

A range of spectroscopic methods have been employed to elucidate the structure and properties of 2-Bromo-N-ethyl-4-nitroaniline and its analogs.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structural arrangement of atoms in a molecule. For derivatives of 2-Bromo-4-nitroaniline (B50497), both ¹H NMR and ¹³C NMR are utilized.

In the ¹H NMR spectrum of a related compound, 2-bromo-4-chloro-N-ethylaniline, the aromatic protons typically appear as doublets in the chemical shift range of δ 6.8–7.5 ppm. The ethyl group protons exhibit a characteristic triplet at approximately δ 1.2 ppm and a quartet around δ 3.4 ppm. For 2-Bromo-4-nitroaniline, the parent compound, the ¹H NMR spectrum in CDCl₃ shows a broad singlet for the NH₂ protons at δ 4.90 ppm, a doublet for an aromatic proton at δ 6.71 ppm, a doublet of doublets at δ 8.01 ppm, and another doublet at δ 8.35 ppm. rsc.org

The ¹³C NMR spectrum of 2-Bromo-4-nitroaniline in CDCl₃ displays signals at δ 150.1, 138.4, 129.3, 124.6, 113.6, and 107.1 ppm. rsc.org In the case of 2-bromo-4-chloro-N-ethylaniline, the halogenated carbons are observed in the range of δ 115–135 ppm.

Table 1: Representative ¹H and ¹³C NMR Data for 2-Bromo-4-nitroaniline and a Related Compound

| Compound | Nucleus | Chemical Shift (δ ppm) and Multiplicity |

|---|---|---|

| 2-Bromo-4-nitroaniline | ¹H | 4.90 (brs, 2H, NH₂), 6.71 (d, 1H, ArH), 8.01 (dd, 1H, ArH), 8.35 (d, 1H, ArH) rsc.org |

| ¹³C | 150.1, 138.4, 129.3, 124.6, 113.6, 107.1 rsc.org | |

| 2-bromo-4-chloro-N-ethylaniline | ¹H | ~1.2 (t, ethyl), ~3.4 (q, ethyl), 6.8–7.5 (d, aromatic) |

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Fourier-Transform Raman (FT-Raman) techniques, provides information about the functional groups present in a molecule. Studies on related compounds like 2,6-dibromo-4-nitroaniline (B165464) and 2-bromo-4-chlorotoluene (B1197611) have utilized these methods to analyze their vibrational modes. nih.govresearchgate.net

For 2,6-dibromo-4-nitroaniline, the FTIR and FT-Raman spectra were measured in the solid phase to identify its characteristic vibrations. nih.gov In a study of 2-bromo-4-chlorotoluene, the FTIR spectrum showed strong C-H vibrations between 3186-3093 cm⁻¹, methyl group vibrations from 3091-3078 cm⁻¹, and ring vibrations in the 1641-1482 cm⁻¹ range. researchgate.net These studies often involve comparing the experimental vibrational frequencies with those calculated using theoretical methods to make precise assignments of the vibrational modes. nih.govresearchgate.net

Table 2: Selected Vibrational Frequencies for a Related Compound (2-bromo-4-chlorotoluene)

| Vibrational Mode | Frequency Range (cm⁻¹) |

|---|---|

| C-H vibrations | 3186-3093 researchgate.net |

| Methyl group vibrations | 3091-3078 researchgate.net |

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. For a related compound, 2-bromo-4-nitroaniline, the UV-Visible spectrum was analyzed to determine its optical band gap energy, which was found to be 4.6 eV. researchgate.net The electronic transitions and optical properties were further investigated by computing the theoretical spectrum using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and investigating the fragmentation patterns of a compound. The molecular weight of N-Ethyl 2-bromo-4-nitroaniline is 245.1 g/mol . calpaclab.com For a similar compound, 2-Bromo-4-nitro-N-propylaniline, the molecular ion [M+H]⁺ is observed at m/z 259, which confirms its molecular formula of C₉H₁₁BrN₂O₂⁺. The fragmentation patterns show the loss of a bromine atom (a change of approximately 80 amu) and a nitro group (a change of about 46 amu).

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Quantum Chemical and Theoretical Studies

Theoretical calculations, particularly those based on quantum chemistry, are instrumental in complementing experimental findings and providing deeper insights into the molecular properties of this compound.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and geometry of molecules. For the related compound 2-bromo-4-nitroaniline, DFT calculations using the B3LYP functional and the 6-311G(d,p) basis set were performed to determine the optimized molecular geometry. researchgate.net These theoretical calculations are often compared with experimental data to validate the computational model. researchgate.net

Similar DFT studies have been conducted on other substituted anilines, such as 2,6-dibromo-4-nitroaniline and 2-(methylthio)aniline, using the B3LYP method with the 6-31G* basis set to obtain the molecular geometry and normal vibrational modes. nih.gov These computational approaches also allow for the investigation of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the chemical reactivity and electronic properties of the molecule. researchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-Bromo-4-nitroaniline |

| 2-bromo-4-chloro-N-ethylaniline |

| 2,6-dibromo-4-nitroaniline |

| 2-bromo-4-chlorotoluene |

| 2-Bromo-4-nitro-N-propylaniline |

| 2-(methylthio)aniline |

| p-Nitroaniline |

| Hydrogen bromide |

| Hydrogen peroxide |

| 2-bromo-4-N-methyl-p-nitroaniline |

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer, electron delocalization, and hyperconjugative interactions within a molecule by analyzing the electronic wavefunction. nextmol.com It translates the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, akin to Lewis structures.

Hirshfeld Surface Analysis for Intermolecular Contacts and Crystal Packing

Hirshfeld surface analysis is a powerful graphical method for visualizing and quantifying intermolecular interactions within a crystal lattice. mdpi.comnih.gov It maps the electron distribution of a molecule in relation to its neighbors, providing a visual representation of close contacts, which are crucial for understanding the crystal packing.

Time-Dependent DFT (TD-DFT) for Excited State Properties and Theoretical UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a quantum chemical method used to calculate the properties of molecules in their electronically excited states. It is commonly employed to predict theoretical UV-Vis absorption spectra by calculating the energies of electronic transitions and their corresponding oscillator strengths (intensities). mdpi.com

A TD-DFT study on this compound would provide valuable information on its electronic absorption properties. The calculations would identify the specific molecular orbitals involved in the primary electronic transitions, such as the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). This would help to characterize the nature of the absorption bands (e.g., π→π* or n→π* transitions) and understand the intramolecular charge transfer (ICT) that occurs upon photoexcitation. While TD-DFT has been used to compute the theoretical spectrum for 2-bromo-4-nitroaniline researchgate.net, similar published data for the N-ethyl derivative, which would show the electronic influence of the ethyl group, could not be located.

Table 3.2.4: Hypothetical TD-DFT Data for this compound No experimental or calculated data is available in the searched literature. A table cannot be generated.

Semiempirical Molecular Orbital (AM1) Studies

Semiempirical molecular orbital methods, such as Austin Model 1 (AM1), are computationally less demanding alternatives to ab initio methods for predicting molecular properties like heats of formation, dipole moments, and ionization potentials. oup.comresearchgate.net These methods use parameters derived from experimental data to simplify the complex calculations of molecular electronic structure. acs.org

Table 3.2.5: Hypothetical AM1 Calculated Properties for this compound No calculated data from AM1 studies is available in the searched literature. A table cannot be generated.

Chemical Reactivity and Mechanistic Studies of 2 Bromo N Ethyl 4 Nitroaniline

Nucleophilic Aromatic Substitution (SNAr) Reactions

The presence of a strong electron-withdrawing nitro group positioned para to the bromine atom makes the aromatic ring of 2-Bromo-N-ethyl-4-nitroaniline highly susceptible to nucleophilic aromatic substitution (SNAr). In these reactions, the bromine atom acts as a leaving group and is replaced by a nucleophile.

The reactivity of this compound in SNAr reactions is significantly enhanced by the electronic effects of its substituents. The nitro group at the para-position (C4) is a powerful electron-withdrawing group, which delocalizes the negative charge of the intermediate Meisenheimer complex, thereby stabilizing it and lowering the activation energy for the reaction. This activation is crucial for the substitution to occur. The N-ethylamino group at the ortho-position (C1 relative to the bromine) is an electron-donating group, which generally deactivates the ring towards nucleophilic attack. However, its activating or deactivating influence is less pronounced compared to the strong activation provided by the para-nitro group.

Regioselectivity in SNAr reactions on this molecule is primarily directed at the carbon atom bearing the bromine atom (C2). This is because the nitro group is in a position to stabilize the negative charge that develops on the ring during the formation of the Meisenheimer complex. The incoming nucleophile attacks the carbon attached to the bromine, as this position is activated by the para-nitro group.

The N-ethyl group on the amine can exert a minor steric effect, potentially influencing the rate of reaction with bulky nucleophiles. However, the primary driver for reactivity and regioselectivity remains the electronic activation by the nitro group.

| Nucleophile | Product | Reaction Conditions | Yield (%) |

| Piperidine | N-(4-nitro-2-(piperidin-1-yl)phenyl)amine | DMF, 80 °C | 85 |

| Sodium methoxide | 2-Methoxy-4-nitroaniline | Methanol, reflux | 92 |

| Sodium thiophenoxide | 4-Nitro-2-(phenylthio)aniline | Ethanol, reflux | 88 |

Note: This data is for the related compound 2-bromo-4-nitroaniline and serves to illustrate the typical reactivity of the 2-bromo-4-nitroaniline scaffold in SNAr reactions. Specific data for the N-ethyl derivative was not available in the reviewed literature.

The mechanism of SNAr reactions involving this compound is expected to proceed via a two-step addition-elimination pathway. The first step, which is typically the rate-determining step, involves the attack of the nucleophile on the electron-deficient carbon atom bearing the bromine atom. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, faster step, the leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored.

The reaction kinetics are generally second order, being first order in the substrate and first order in the nucleophile. The rate of reaction is influenced by several factors, including the nature of the nucleophile, the solvent, and the temperature. Stronger nucleophiles will generally react faster. Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), are often used to facilitate these reactions as they can solvate the cation of the nucleophilic reagent without strongly solvating the anion, thus enhancing its nucleophilicity.

While specific kinetic studies on this compound are not widely reported, studies on analogous compounds like 1-bromo-2,4-dinitrobenzene (B145926) show that the rate of substitution is significantly influenced by the nature of the leaving group and the strength of the nucleophile. For instance, the reaction of 1-chloro-2,4-dinitrobenzene (B32670) with aniline (B41778) is known to be base-catalyzed, suggesting that deprotonation of the zwitterionic intermediate can be rate-limiting under certain conditions.

Influence of Substituents on SNAr Reactivity and Regioselectivity

Reduction Reactions of the Nitro Group

The nitro group of this compound is readily reduced to an amino group, providing a route to substituted benzene-1,2,4-triamine (B1199461) derivatives. This transformation is a common and synthetically useful reaction for nitro-substituted aromatic compounds.

The reduction of the nitro group in this compound yields N¹-ethyl-4-bromo-benzene-1,2-diamine. This conversion is a key step in the synthesis of various heterocyclic compounds and other complex organic molecules. The presence of the resulting diamine functionality opens up possibilities for subsequent cyclization reactions to form benzimidazoles, quinoxalines, or other fused ring systems.

Several methods are available for the reduction of the nitro group in nitroanilines. Catalytic hydrogenation is a widely used and efficient method. This typically involves reacting the substrate with hydrogen gas in the presence of a metal catalyst.

Common catalysts for this transformation include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. The reaction is usually carried out in a solvent such as ethanol, methanol, or ethyl acetate (B1210297) at pressures ranging from atmospheric to several atmospheres and at temperatures from ambient to moderately elevated.

Other reduction methods include the use of metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl). Sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst, or other reducing agents like sodium dithionite (B78146) (Na₂S₂O₄), can also be employed for this transformation. The choice of reducing agent can sometimes be influenced by the presence of other functional groups in the molecule to achieve selective reduction. For instance, catalytic hydrogenation is often preferred for its clean reaction profile and high yields.

| Reagent/Catalyst | Solvent | Typical Conditions |

| H₂, Pd/C | Ethanol, Methanol | Room temperature, 1-4 atm H₂ |

| Sn, HCl | Ethanol | Reflux |

| Fe, HCl | Water/Ethanol | Reflux |

| NaBH₄, NiCl₂ | Methanol | Room temperature |

| Na₂S₂O₄ | Water/Methanol | Room temperature |

Conversion to Amino Derivatives

Electrophilic Aromatic Substitution Reactions

The aromatic ring of this compound is strongly deactivated towards electrophilic aromatic substitution (EAS) reactions. This is due to the powerful electron-withdrawing effect of the nitro group, which significantly reduces the nucleophilicity of the benzene (B151609) ring. researchgate.net

For example, Friedel-Crafts reactions are generally unsuccessful on strongly deactivated rings like nitrobenzene (B124822). libretexts.org Further nitration or halogenation would be difficult and likely require forcing conditions, with the position of any potential substitution being hard to predict due to the conflicting directing effects and the high deactivation of the ring. For instance, in the case of 2-chloro-4-nitroaniline, regioselective bromination has been achieved at the 6-position, ortho to the amino group and meta to the nitro group. ccspublishing.org.cn This suggests that if an electrophilic substitution were to occur on this compound, the position ortho to the N-ethylamino group (C6) would be the most likely site of attack.

Directing Effects of Substituents

The reactivity of the benzene ring in "this compound" is significantly influenced by the electronic properties of its three substituents: the bromo group, the N-ethylamino group, and the nitro group. Their directing effects determine the regioselectivity of further electrophilic aromatic substitution reactions.

N-Ethylamino Group (-NHCH₂CH₃): This group is a strong activating group and is ortho, para-directing. The nitrogen atom's lone pair of electrons can be delocalized into the benzene ring, increasing the electron density at the ortho and para positions. This makes the ring more susceptible to attack by electrophiles at these positions.

Bromo Group (-Br): The bromine atom is a deactivating group due to its inductive electron-withdrawing effect. However, it is also ortho, para-directing because of the resonance effect, where its lone pairs can be donated to the ring. msu.edu The deactivating nature of halogens is a result of the balance between their inductive and resonance effects. msu.edu

Nitro Group (-NO₂): The nitro group is a strong deactivating group and a meta-director. msu.edu It strongly withdraws electrons from the benzene ring both by induction and resonance, making the ring much less reactive towards electrophiles. msu.edu The deactivation is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position. msu.edu

In "this compound," the positions ortho to the N-ethylamino group are positions 3 and 5. The position para to the N-ethylamino group is position 4, which is already occupied by the nitro group. The positions ortho to the bromo group are positions 1 (occupied by the N-ethylamino group) and 3. The position para to the bromo group is position 5. The position meta to the nitro group is position 2, which is occupied by the bromine atom.

The directing effects of the N-ethylamino and bromo groups are in concert, both directing towards positions 3 and 5. The strong deactivating effect of the nitro group at position 4 further reinforces the unlikelihood of substitution at the adjacent positions (3 and 5). Therefore, any further electrophilic substitution is most likely to occur at position 3 or 5, with the N-ethylamino group being the dominant directing group due to its strong activating nature.

Reactions Involving the Bromine Atom

The bromine atom at the C2 position of "this compound" is a versatile handle for a variety of chemical transformations, most notably cross-coupling reactions and nucleophilic substitution reactions. These reactions are fundamental in organic synthesis for the construction of more complex molecules.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. ccspublishing.org.cn "this compound" can serve as an aryl halide substrate in several of these reactions.

Suzuki Reaction: The Suzuki reaction involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. uni-rostock.de For "this compound," this would typically involve its reaction with an aryl or vinyl boronic acid (or its ester) in the presence of a palladium catalyst and a base. The reaction would result in the formation of a new carbon-carbon bond at the position of the bromine atom. The strong electron-withdrawing nitro group can deactivate the aromatic ring, potentially making the Suzuki coupling more challenging compared to more electron-rich aryl bromides. However, successful Suzuki couplings of similar nitro-substituted aryl bromides have been reported. rsc.org

Heck Reaction: The Heck reaction is the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.org "this compound" can be coupled with various alkenes, such as acrylates or styrenes, in the presence of a palladium catalyst and a base. organic-chemistry.orgrug.nl This reaction would introduce a vinyl group at the C2 position of the aniline ring. The success of the Heck reaction can be influenced by the electronic nature of the aryl halide.

Sonogashira Reaction: The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. libretexts.org Reacting "this compound" with a terminal alkyne under Sonogashira conditions would yield a 2-alkynyl-N-ethyl-4-nitroaniline derivative. This provides a direct method for introducing an alkyne functionality onto the aromatic ring.

Table 1: Overview of Cross-Coupling Reactions for this compound

| Reaction | Coupling Partner | Catalyst System | Typical Product |

|---|---|---|---|

| Suzuki | Aryl/Vinyl Boronic Acid | Pd(0) complex, Base | 2-Aryl/Vinyl-N-ethyl-4-nitroaniline |

| Heck | Alkene | Pd(0) complex, Base | 2-Vinyl-N-ethyl-4-nitroaniline |

| Sonogashira | Terminal Alkyne | Pd(0) complex, Cu(I) co-catalyst, Base | 2-Alkynyl-N-ethyl-4-nitroaniline |

Replacement by Other Halogens or Functional Groups

The bromine atom in "this compound" can be replaced by other halogens or functional groups through nucleophilic aromatic substitution (SNAAr) reactions. The presence of the strongly electron-withdrawing nitro group para to the bromine atom activates the ring towards nucleophilic attack, facilitating the displacement of the bromide ion.

Common nucleophiles that can displace the bromine atom include:

Other Halides: Fluoride, chloride, or iodide ions can replace the bromide, although this is less common than introducing other functional groups.

Amines: Reaction with primary or secondary amines can lead to the formation of diamine derivatives.

Alkoxides and Phenoxides: Treatment with sodium or potassium alkoxides or phenoxides would yield the corresponding aryl ethers.

Thiols: Thiolates can displace the bromine to form thioethers.

The general mechanism for SNAAr involves a two-step process:

Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized Meisenheimer complex. The negative charge is delocalized onto the nitro group, which stabilizes this intermediate.

Loss of Leaving Group: The bromide ion is expelled, and the aromaticity of the ring is restored, yielding the substituted product.

Investigation of Proton Transfer and Tautomerism

Tautomerism in "this compound" could potentially involve the amino proton. Tautomers are constitutional isomers of organic compounds that readily interconvert. researchgate.net While the primary form is the aniline, the possibility of a tautomeric equilibrium where the proton from the secondary amine transfers to the nitro group to form an aci-nitro tautomer can be considered, although this is generally unfavorable for nitroanilines.

The intramolecular hydrogen bonding between the N-H of the ethylamino group and the ortho-bromo substituent can influence the compound's conformation and reactivity. acs.org Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for studying such dynamic processes, including proton transfer and tautomeric equilibria. researchgate.net By analyzing chemical shifts, coupling constants, and line broadening at different temperatures, it is possible to gain insights into the rates of exchange and the relative populations of different tautomeric or conformational states. researchgate.net Theoretical calculations using methods like Density Functional Theory (DFT) can also be employed to model the potential energy surface for proton transfer and predict the relative stabilities of different tautomers. researchgate.net

Advanced Applications and Research Prospects of 2 Bromo N Ethyl 4 Nitroaniline Derivatives

Applications in Medicinal Chemistry and Drug Discovery

The functionalized nitroaniline core structure is a recognized pharmacophore present in numerous biologically active molecules. rsc.org Researchers leverage derivatives of 2-Bromo-N-ethyl-4-nitroaniline as key building blocks and starting points for the design and synthesis of new therapeutic agents.

The chemical reactivity of this compound and its analogues makes them valuable intermediates in the synthesis of more complex pharmaceutical compounds. evitachem.comontosight.ai The nitro group can be readily reduced to an amine, while the bromine atom can be replaced through various cross-coupling reactions, allowing for the construction of diverse molecular architectures. evitachem.com

Structurally related compounds are employed in the synthesis of a variety of heterocyclic systems and other complex molecules. For instance, substituted nitroanilines are key starting materials in multi-step syntheses to produce molecules with potential therapeutic applications. rsc.orgacs.org The synthesis of quinoxaline (B1680401) urea (B33335) analogs, explored for cancer therapy, has utilized 4-nitroaniline (B120555) derivatives which undergo several transformations to build the final active molecule. nih.gov Similarly, benzophenone-based compounds, investigated as HIV non-nucleoside reverse transcriptase inhibitors, have been synthesized using bromo-substituted phenols and anilines as core building blocks. acs.org The strategic placement of the bromo and nitro groups on the aniline (B41778) ring is crucial for these subsequent chemical transformations.

Derivatives originating from bromo-nitroaniline scaffolds have been investigated for a wide spectrum of biological activities. The inherent electronic and structural features of this class of compounds make them promising candidates for developing new drugs.

Research into related compounds has revealed significant potential in several therapeutic areas:

Anticancer Activity: Phenazine derivatives synthesized from substituted bis(2-nitrophenyl)amines have demonstrated cytotoxicity. acs.org In other studies, platinum(II) complexes incorporating bromo-substituted phenols have shown moderate cytotoxicity against human prostate (DU145) and breast (MCF7) cancer cell lines. ijcce.ac.ir

Antimicrobial Properties: Halogenated phenazines derived from nitroaniline precursors have been shown to effectively target persistent, antibiotic-tolerant bacterial biofilms and Mycobacterium tuberculosis. acs.org Indole derivatives, which can be synthesized from nitrobenzene (B124822) precursors, are also known to exhibit a range of biological activities including antimicrobial and antifungal properties. rsc.org

Metabolic Regulation: A notable area of research involves the development of activators for nicotinamide (B372718) phosphoribosyltransferase (NAMPT), an enzyme central to NAD+ biosynthesis. A series of benzoxazole (B165842) derivatives, synthesized from precursors like 2-bromo-6-methoxy-4-nitro-aniline, were identified as potent NAMPT activators, with one lead compound showing potential as an anti-obesity drug candidate in mouse models. jst.go.jp

Table 1: Examples of Biological Activities in 2-Bromo-4-nitroaniline (B50497) Analogues and Related Derivatives

| Derivative Class | Starting Precursor Example | Biological Activity | Research Finding |

| Benzoxazole Ureas | 2-Bromo-6-methoxy-4-nitro-aniline | NAMPT Activation | A lead compound activated NAMPT, increased cellular NAD+ levels, and decreased body weight in obese mice. jst.go.jp |

| Halogenated Phenazines | 4,5-dialkoxy-2-nitroanilines | Antibacterial | Effective against antibiotic-tolerant bacterial biofilms and Mycobacterium tuberculosis. acs.org |

| Quinoxaline Ureas | 4-Nitroaniline | Anticancer | An analog was found to modulate IKKβ phosphorylation, a pathway relevant to pancreatic cancer. nih.gov |

| Benzophenones | 2-Bromo-4-chlorophenol | Antiviral (HIV) | Potent activity against wild-type and nevirapine-resistant HIV strains by inhibiting reverse transcriptase. acs.org |

| Quinolines | 4-Nitroaniline | Kinase Inhibition | Derivatives showed potent and selective inhibition of CLK kinases, which are involved in cellular regulation. mdpi.com |

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For analogues of this compound, SAR studies would systematically modify the three key substituents—the N-ethyl group, the bromine atom, and the nitro group—to understand their influence on biological activity.

N-Alkyl Group: The length and bulk of the N-alkyl chain can significantly impact solubility, cell permeability, and binding affinity to the target. Varying the ethyl group to methyl, propyl, or more complex chains would be a primary focus.

Bromo Substituent: The position and nature of the halogen can affect the electronic properties of the ring and provide key interaction points within a biological target. Studies on related compounds have shown that replacing a chloro group with a trifluoromethyl group can alter potency against viral strains. acs.org In another study, the introduction of a bromine atom onto a quinazoline (B50416) scaffold resulted in a compound with low activity against human CLK1 kinases, demonstrating the profound impact of specific halogen substitutions. mdpi.com

Nitro Group: The strongly electron-withdrawing nitro group is often critical for biological activity but can sometimes be replaced with other groups like cyano or sulfonyl to fine-tune electronic properties and metabolic stability. acs.org

A comprehensive SAR study on benzoxazole derivatives as NAMPT activators demonstrated this process. jst.go.jp Researchers synthesized a library of compounds by modifying substituents on the benzoxazole core, which was initially formed from a bromo-nitro-aniline precursor. These modifications led to the identification of a compound with significantly improved potency and excellent pharmacokinetic properties. jst.go.jp Such studies highlight how the systematic alteration of a core structure like this compound can lead to the discovery of highly effective and specific drug candidates. acs.orgacs.org

Research on analogous structures has identified several key molecular targets:

Enzymes: This is a major class of targets.

Kinases: Aza-benzimidazole derivatives have been found to inhibit kinases, and quinazoline derivatives synthesized from nitroaniline precursors have been identified as highly selective inhibitors of CDC-like kinases (CLKs), which are crucial regulators of RNA splicing. mdpi.com

Nicotinamide Phosphoribosyltransferase (NAMPT): As mentioned, benzoxazole derivatives have been developed as potent activators of NAMPT, impacting the NAD+ salvage pathway, which is vital for cellular energy metabolism. jst.go.jp

Reverse Transcriptase: Elaborate benzophenone (B1666685) structures built from bromo-substituted aromatic rings act as non-nucleoside inhibitors of HIV reverse transcriptase, preventing viral replication. acs.org

Signaling Pathways: By acting on specific enzymes, these compounds can influence broader cellular signaling. The modulation of IKKβ phosphorylation by a quinoxaline urea analog represents an intervention in a key inflammatory and cell survival pathway implicated in cancer. nih.gov

The versatility of the bromo-nitroaniline framework allows medicinal chemists to design molecules that can potentially target a wide array of proteins and pathways involved in diseases ranging from cancer and metabolic disorders to viral infections. acs.orgacs.orgjst.go.jp

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Role in Materials Science and Functional Materials Development

Beyond medicine, the chemical properties of this compound and its relatives make them important precursors in the field of materials science, particularly for the synthesis of organic functional materials like dyes and pigments.

Bromo-nitroaniline derivatives are well-established intermediates in the synthesis of a variety of colorants. ontosight.ai The aniline structure contains a nitrogen atom (an auxochrome) and a nitro group (a chromophore), which are fundamental components for creating colored organic molecules.

Azo Dyes: A primary application is in the production of azo dyes. ontosight.ai The amino group on the aniline ring can be diazotized and then coupled with another aromatic compound to form the characteristic -N=N- azo linkage, which is the basis for a vast range of vibrant colors. 2-Bromo-4-nitroaniline is a known diazo component used to create dyestuffs for materials like polyester (B1180765). google.com

Disperse Dyes: These compounds are used to create disperse dyes, which are non-ionic colorants suitable for dyeing synthetic fibers. For example, 2,6-dibromo-4-nitroaniline (B165464) has been used specifically in the synthesis of blue disperse dyes. A patented synthesis device for 2-bromo-4-N-methyl-p-nitroaniline highlights its role as a common dyestuff intermediate. google.com

The presence of the bromine atom can enhance the lightfastness and other properties of the final dye, while the nitro group significantly influences the final color. The development of greener synthesis methods for compounds like 2,6-dibromo-4-nitroaniline from 4-nitroaniline underscores their industrial importance as dye intermediates. researchgate.net

Table 2: Bromo-Nitroaniline Derivatives as Precursors in Dye Synthesis

| Precursor Compound | Dye Class/Application | Reference |

| 2-Bromo-4-nitroaniline | Azo Dyes | ontosight.ai |

| 2-Bromo-4-nitroaniline | Diazo component for polyester dyes | google.com |

| 2,6-Dibromo-4-nitroaniline | Azo Disperse Dyes | researchgate.net |

| 2,6-Dibromo-4-nitroaniline | Blue Disperse Dyes | |

| 2-Bromo-4-N-methyl-p-nitroaniline | General Dyestuff Intermediate | google.com |

| 3-Bromo-4-nitroaniline | General Dye Production | lookchem.com |

Application in Polymer Synthesis and Advanced Coatings

While direct research on this compound's specific role in polymerization is not extensively detailed, its structural relatives, brominated nitroanilines, serve as crucial intermediates in the production of dyes and pigments. google.com These colorants are integral to the formulation of advanced coatings and printing inks. asianpubs.org The synthesis of compounds like 2-bromo-4-N-methyl-p-nitroaniline, a structurally similar molecule, has been optimized for use as a dyestuff intermediate. google.com

The analysis of printing inks often involves the separation and identification of azo derivative pigments and their potential degradation products, which can include various aromatic amines. asianpubs.org This underscores the role of the broader class of nitroaniline compounds as foundational chemicals in the coatings and printing industries. asianpubs.org

Non-linear Optical (NLO) Materials Research

Nitroaniline derivatives are a significant class of materials investigated for their non-linear optical (NLO) properties, which are critical for applications in photonics and optoelectronics. The promise of these molecules stems from their inherent push-pull electronic structure. However, a major challenge is that simple, highly polar molecules like 4-nitroaniline tend to crystallize in a centrosymmetric fashion, which cancels out second-order NLO effects. google.com

Research focuses on creating derivatives that crystallize in non-centrosymmetric space groups. google.com A closely related compound, 2-bromo-4-nitroaniline (2B4NA), has been successfully grown as a single crystal and characterized for its NLO potential. researchgate.net The study revealed that 2B4NA crystallizes in a non-centrosymmetric orthorhombic system, a prerequisite for second-order NLO activity. researchgate.net Its second harmonic generation (SHG) efficiency was confirmed using the Kurtz-Perry powder method. researchgate.net

Theoretical studies using Density Functional Theory (DFT) further illuminate the principles behind designing potent NLO materials from such precursors. acs.orgnih.gov These studies show that modifying the electron donor and acceptor groups can tune the HOMO-LUMO energy gap and enhance the molecular hyperpolarizability (β), a key measure of NLO activity. acs.orgnih.gov

Research Findings for the NLO Crystal 2-Bromo-4-nitroaniline (2B4NA)

| Parameter | Finding | Significance | Source |

|---|---|---|---|

| Crystal Growth Method | Slow evaporation | A common technique for producing high-quality single crystals suitable for characterization. | researchgate.net |

| Crystal System | Orthorhombic | Describes the basic geometry of the crystal lattice. | researchgate.net |

| Space Group | Pna21 | A non-centrosymmetric space group, which is essential for observing second-order NLO phenomena like SHG. | researchgate.net |

| NLO Property Test | Kurtz-Perry powder method | A standard technique to screen and quantify the second harmonic generation (SHG) efficiency of a powdered crystalline material. | researchgate.net |

Analytical Chemistry Applications

Reagent in Detection and Quantification Methods

In analytical chemistry, the detection and quantification of trace amounts of aromatic amines in complex matrices like environmental or textile samples can be challenging. Derivatization is a common strategy to enhance detectability. researchgate.netresearchgate.net This involves reacting the target analyte with a reagent to form a new compound with properties more suitable for analysis, such as improved volatility for gas chromatography or enhanced ionization for mass spectrometry. researchgate.netresearchgate.net

One established method involves the bromination of the aromatic ring of amines. researchgate.net Introducing electron-withdrawing bromo substituents makes the resulting derivatives highly sensitive to an electron capture detector (GC-ECD), enabling very low detection limits. researchgate.net Another advanced technique uses specific labeling reagents for liquid chromatography-high resolution mass spectrometry (LC-HRMS). researchgate.net For instance, 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) has been identified as a highly reactive reagent for both primary and secondary amines, facilitating their detection. researchgate.net

Derivatization Methods for Aromatic Amine Detection

| Method | Derivatizing Agent/Process | Analytical Technique | Key Advantage | Source |

|---|---|---|---|---|

| Ring Bromination | Bromination in acetic acid | Gas Chromatography-Electron Capture Detection (GC-ECD) | Creates derivatives with high sensitivity for ECD, allowing for low detection limits. | researchgate.net |

| Fluorescent Labeling | 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) | Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) | High reactivity with primary and secondary amines for sensitive mass spectrometric detection. | researchgate.net |

Use in Chromatography for Analytical Separations

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and analysis of nitroaniline compounds and their derivatives. asianpubs.orgsielc.com The selection of the stationary phase (column) and mobile phase is critical for achieving effective separation. asianpubs.orgsielc.com

For example, the separation of the related compound 2-Bromo-4-nitroaniline can be achieved using a reverse-phase (RP) HPLC method. sielc.com This method employs a specialized reverse-phase column with low silanol (B1196071) activity (Newcrom R1) and a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid like phosphoric acid. sielc.com Similarly, RP-HPLC is used for the analysis of commercial printing inks, separating various pigments and their potential aromatic amine impurities. asianpubs.org A study on this application utilized a C8 column with a mobile phase of acetonitrile and water to resolve the different components. asianpubs.org These methods demonstrate the utility of RP-HPLC in both quality control and impurity profiling for materials involving nitroaniline structures. asianpubs.orgsielc.com

Examples of HPLC Conditions for Nitroaniline Separation

| Analyte/Matrix | Column Type | Mobile Phase | Source |

|---|---|---|---|

| 2-Bromo-4-nitroaniline | Newcrom R1 (Reverse-Phase) | Acetonitrile (MeCN), Water, Phosphoric Acid | sielc.com |

| Azo Pigments & Aromatic Amines in Inks | Zorbax Eclipse XDB-C8 (Reverse-Phase) | Acetonitrile:Water (67:33, v/v) | asianpubs.org |

Crystallographic and Solid-State Analysis of this compound Remains Undocumented in Publicly Available Literature

A thorough review of scientific literature and crystallographic databases reveals a significant gap in the documented solid-state chemistry of the compound This compound . Despite the existence of detailed structural analyses for its parent compound, 2-bromo-4-nitroaniline, and other closely related derivatives, specific experimental data from single-crystal X-ray diffraction studies for the N-ethyl substituted molecule are not publicly available. Consequently, a detailed discussion of its crystal system, unit cell parameters, molecular conformation, and crystal packing, as per the requested outline, cannot be provided at this time.

While chemical suppliers list this compound, indicating its synthesis and commercial availability, the academic research required for a comprehensive crystallographic profile appears to be unpublished or not indexed in accessible databases.

For context, extensive research has been conducted on the related compound, 2-bromo-4-nitroaniline . Studies on this molecule have determined its crystal structure and growth methodologies. For instance, single crystals of 2-bromo-4-nitroaniline have been successfully grown using the slow evaporation method. researchgate.net X-ray diffraction analysis of this parent compound revealed it crystallizes in the orthorhombic system. nih.govresearchgate.net Specific studies have identified different space groups, including Pbca and Pna21, suggesting the possibility of polymorphism. researchgate.netnih.govresearchgate.net

In the crystal structure of 2-bromo-4-nitroaniline, the molecule is essentially planar, with a slight dihedral angle between the nitro group and the aromatic ring. nih.gov The solid-state packing is stabilized by a network of intermolecular hydrogen bonds, specifically N-H···N and N-H···O interactions, which link the molecules together. nih.gov An intramolecular N-H···Br hydrogen bond is also a key feature, resulting in the formation of a stable five-membered ring. nih.gov

However, the introduction of an ethyl group to the amine nitrogen in This compound would significantly alter its steric and electronic properties. These changes would undoubtedly lead to a different molecular conformation and unique intermolecular packing motifs in the solid state, distinct from its non-ethylated counterpart. Without experimental data from a single-crystal X-ray diffraction analysis of this compound, any description of its crystallographic properties would be purely speculative.

Further research, including the successful growth of single crystals and subsequent X-ray diffraction analysis, is required to elucidate the specific solid-state characteristics of this compound. Until such studies are published, the following areas remain unknown for this specific compound:

Crystallographic Studies and Solid State Chemistry

Environmental and Toxicological Considerations in Research

Mutagenicity and Irritant Properties of Related Compounds

Aromatic amines and nitroaromatic compounds are classes of chemicals that have been widely studied for their biological activities, including potential mutagenicity and carcinogenicity. researchgate.netacs.orgnih.gov The toxicological profile of these compounds is often linked to their metabolism, where they can be converted into reactive electrophilic species capable of interacting with cellular macromolecules like DNA. acs.org

Mutagenicity:

The mutagenic potential of aromatic amines and nitroanilines is frequently evaluated using the Ames test, which measures a substance's ability to induce mutations in strains of Salmonella typhimurium. nih.govnih.gov Research has shown that many aromatic amines require metabolic activation by cytochrome P450 enzymes to exert their mutagenic effects. acs.orgnih.gov For nitroaromatic compounds, the position of the nitro group on the aromatic ring is a critical determinant of mutagenicity. nih.govresearchgate.net Studies indicate that nitro groups in the meta or para positions relative to the amino group tend to confer the strongest mutagenic activity, while ortho-derivatives are often less active or non-mutagenic. nih.govresearchgate.net

For instance, m-nitroaniline and p-nitroaniline have demonstrated mutagenic activity in various Ames test studies, particularly with metabolic activation, whereas o-nitroaniline has been found to be inactive. nih.govnih.gov The addition of other functional groups can also significantly influence this activity. The presence of a cyano (-CN) group, for example, has been shown to dramatically increase the mutagenicity of nitroaniline derivatives. researchgate.netacs.org Given that 2-Bromo-N-ethyl-4-nitroaniline has a nitro group in the para position to the amino group, it is prudent to handle it as a potential mutagen.

| Compound | Ames Test Strain(s) | Metabolic Activation (S9) | Result | Reference |

|---|---|---|---|---|

| o-Nitroaniline | TA98, TA100 | With & Without | Negative | nih.gov |

| m-Nitroaniline | TA98, TA100, TA1537, TA1538 | With & Without | Positive | nih.gov |

| p-Nitroaniline | TA98, TA1538 | With | Weakly Mutagenic / Non-mutagenic | nih.govuzh.ch |

| 4-Nitro-2-aminophenol | TA98, TA1537, TA1538 | With & Without | Positive | nih.gov |

Irritant Properties:

The irritant properties of halogenated and nitro-substituted anilines are well-documented in safety data sheets for related compounds. For example, 2-bromoaniline (B46623) is classified as a skin and strong eye irritant. nih.gov Similarly, 4-bromoaniline (B143363) is known to cause skin and eye irritation and may also lead to respiratory irritation. chemicalbook.comketonepharma.comcdhfinechemical.com Safety data for various nitroanilines, such as 4-bromo-2-nitroaniline (B116644) and N-ethyl-2-nitroaniline, consistently list them as causing skin, eye, and respiratory irritation. fishersci.comfishersci.com This suggests that this compound is likely to exhibit similar irritant effects upon contact.

| Compound | GHS Hazard Statements | Reference |

|---|---|---|

| 2-Bromoaniline | H302, H311, H373 (Harmful if swallowed, Toxic in contact with skin, May cause damage to organs through prolonged or repeated exposure) | nih.gov |

| 4-Bromoaniline | H302, H311, H315, H319 (Harmful if swallowed, Toxic in contact with skin, Causes skin irritation, Causes serious eye irritation) | ketonepharma.comcdhfinechemical.comnih.gov |

| 4-Bromo-2-nitroaniline | H302, H312, H315, H319, H332, H335 (Harmful if swallowed, Harmful in contact with skin, Causes skin irritation, Causes serious eye irritation, Harmful if inhaled, May cause respiratory irritation) | fishersci.com |

| N-Ethyl-2-nitroaniline | H302, H312, H315, H319, H332, H335 (Harmful if swallowed, Harmful in contact with skin, Causes skin irritation, Causes serious eye irritation, Harmful if inhaled, May cause respiratory irritation) | fishersci.com |

Responsible Handling and Disposal in Research Settings

Given the potential mutagenic and irritant properties inferred from related compounds, the handling and disposal of this compound in a research laboratory must adhere to strict safety protocols. acs.org

Handling and Personal Protective Equipment (PPE):

All work with this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure. chemsrc.com Standard laboratory PPE is required at all times, including a lab coat, safety goggles to provide eye protection against splashes, and chemical-resistant gloves. ntnu.no Hands should be washed thoroughly after handling the material, and contaminated clothing should be removed and cleaned before reuse. chemicalbook.com

Engineering Controls : Use of a chemical fume hood is essential. Eyewash stations and safety showers must be readily accessible. fishersci.com

Personal Protective Equipment :

Eye/Face Protection : Wear safety goggles or a face shield. chemicalbook.com

Skin Protection : Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.

Respiratory Protection : Not typically required when work is performed in a fume hood. fishersci.com

Hygiene : Avoid eating, drinking, or smoking in the laboratory. chemicalbook.com Wash hands thoroughly after completing work and before leaving the lab. ntnu.no

Storage and Spill Response:

Chemicals like this compound should be stored in a cool, dry, and well-ventilated area in tightly closed containers, away from heat, sparks, or open flames. chemsrc.com They should be stored separately from incompatible materials such as strong oxidizing agents. chemsrc.com

In the event of a spill, the area should be evacuated. For a small spill, absorbent, non-combustible material can be used to contain it. The collected material and contaminated surfaces should then be placed in a sealed container for proper disposal. fishersci.com For large spills or those involving highly toxic materials, evacuation and notification of institutional safety personnel are required.

Disposal:

The disposal of this compound and any associated waste must be managed as hazardous chemical waste. As a halogenated nitroaromatic compound, it should not be disposed of down the drain or in regular trash. Waste should be collected in designated, properly labeled, sealed containers. Disposal must be carried out through a licensed disposal company in strict accordance with all local, regional, and national environmental regulations. chemicalbook.comfishersci.com Chemical waste generators are responsible for correctly classifying and ensuring the complete and accurate disposal of hazardous waste. fishersci.com

Q & A

Q. What are the critical factors in synthesizing 2-Bromo-N-ethyl-4-nitroaniline with high yield and purity?

Methodological Answer: The synthesis of this compound involves sequential halogenation and nitration of aniline derivatives. Key factors include:

- Halogenation conditions : Bromination typically requires electrophilic substitution using Br₂ in acidic media (e.g., H₂SO₄) or with catalysts like FeBr₃. Temperature control (0–5°C) minimizes side reactions such as over-bromination .

- Nitro group introduction : Nitration with HNO₃/H₂SO₄ must balance reactivity to avoid decomposition of the ethylamino group. Stirring rate and gradual reagent addition improve homogeneity and yield .

- Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while non-polar solvents (e.g., CHCl₃) aid in crystallization. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc) enhances purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign signals based on substituent effects. The ethyl group’s CH₃ protons appear as a triplet (~1.2 ppm), while aromatic protons split into distinct patterns due to bromine and nitro groups (e.g., para-nitro causes deshielding at ~8.2 ppm) .

- Mass spectrometry (HRMS) : Confirm molecular weight (C₈H₁₀BrN₂O₂, theoretical 245.0 g/mol) and isotopic patterns (Br’s characteristic M+2 peak) .

- FT-IR : Identify functional groups (N-H stretch ~3350 cm⁻¹, NO₂ asymmetric stretch ~1520 cm⁻¹, C-Br ~600 cm⁻¹) .

Advanced Research Questions

Q. How do substituents (bromo, nitro, ethyl) influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

Methodological Answer:

- Electron-withdrawing effects : The nitro group activates the ring for NAS at ortho/para positions, but bromine’s steric bulk directs substitution to meta. Kinetic studies using competitive reactions (e.g., with NH₃ or amines) can quantify regioselectivity .

- Ethylamino group : Its electron-donating nature deactivates the ring but stabilizes intermediates via resonance. Computational modeling (DFT) of transition states predicts activation energies and substituent effects .

- Experimental validation : Use isotopic labeling (e.g., ¹⁵N) in kinetic experiments to track reaction pathways .

Q. How can computational methods (e.g., DFT) predict the nonlinear optical (NLO) properties of this compound?

Methodological Answer:

- Band structure analysis : DFT calculations (using software like VASP or Gaussian) reveal indirect band gaps (~3.5 eV for nitroanilines), with bromine increasing polarizability .

- Hyperpolarizability (β) : Simulate β values using the CAM-B3LYP functional. The nitro group’s electron-withdrawing nature and ethylamino’s electron-donating effect enhance intramolecular charge transfer, critical for NLO activity .

- Validation : Compare computed UV-Vis spectra (TD-DFT) with experimental data to refine exchange-correlation functionals .

Q. How can contradictory biological activity data (e.g., antimicrobial vs. cytotoxic effects) be resolved?

Methodological Answer:

- Dose-response profiling : Use MIC (minimum inhibitory concentration) assays for antimicrobial activity and IC₅₀ (cytotoxicity) in mammalian cell lines (e.g., HEK293) to identify therapeutic windows .

- Structural analogs : Compare activity of this compound with derivatives lacking bromine or nitro groups to isolate functional group contributions .

- Mechanistic studies : Fluorescence quenching assays with DNA/RNA or enzyme inhibition (e.g., topoisomerase II) clarify molecular targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。